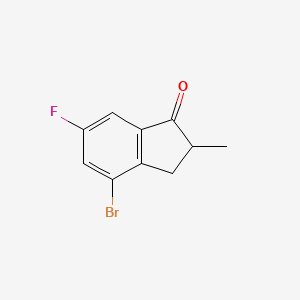

4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B3296226

Key on ui cas rn:

892575-68-7

M. Wt: 243.07 g/mol

InChI Key: MKUZXFBBRWSXHC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07446216B2

Procedure details

To a solution of sodium ethoxide in ethanol obtained from 5.95 g (0.26 mmol) of sodium and 200 ml of anhydrous ethanol, a solution of 45.1 g (0.26 mmol) of diethyl methylmalonate in 200 ml of ethanol was added dropwise, while vigorously stirring, over 15 min. Then, 64.3 g (0.24 mmol) of 2-bromo-1-(bromomethyl)-4-fluorobenzene in 50 ml of ethanol was added dropwise with such a rate, so the reaction mixture would be slowly refluxing. The resulting mixture was additionally refluxed for 4 h, then cooled to room temperature, and a solution of 51.8 g of potassium hydroxide in 150 ml of water was added. This mixture was refluxed for 3 h, and then ethanol was distilled off at atmospheric pressure. The solution obtained was cooled to ambient temperature and acidified by saturated hydrochloric acid to pH 1. The precipitate formed was filtered off, washed with 2×150 ml of cold water, and dried in air. The dibacic acid obtained was then dehcarboxylated by heating it at 160° C. for 2 h. To the viscous oil obtained, 60 ml of SOCl2 was added, and the resulting mixture was stirred for 24 h at room temperature. The excess of SOCl2 was distilled off, and the residue was dissolved in 200 ml of anhydrous dichloromethane. The solution obtained was added dropwise to a suspension of 37.7 g (0.28 mmol) of AlCl3 in 800 ml of dichloromethane for 1 h at 0° C. The reaction mixture was refluxed for 3 h, then cooled to room temperature, poured on 300 cm3 of ice, and finally acidified by saturated HCl to pH 3. The organic layer was separated, and the aqueous layer was washed with 3×200 ml of methyl-tert-butyl ether. The combined organic fractions were dried over K2CO3 and then evaporated to dryness. The title product was isolated using flash chromatography (d 50 mm, l 800 mm, eluent: hexanes-CH2Cl2, 2:1, vol.). Yield 47.3 g (81%).

[Compound]

Name

ice

Quantity

300 mL

Type

reactant

Reaction Step Seven

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([C:8](OCC)=O)[C:3]([O:5]CC)=O.[Br:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:15]=1CBr.[OH-].[K+].Cl.O=S(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-]>C(O)C.O.ClCCl>[Br:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[C:16]2[C:15]=1[CH2:8][CH:2]([CH3:1])[C:3]2=[O:5] |f:2.3,6.7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

45.1 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(=O)OCC)C(=O)OCC

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

64.3 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=CC(=C1)F)CBr

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

51.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

O=S(Cl)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

37.7 g

|

|

Type

|

reactant

|

|

Smiles

|

[Al+3].[Cl-].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Seven

[Compound]

|

Name

|

ice

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while vigorously stirring, over 15 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

so the reaction mixture would be slowly refluxing

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was additionally refluxed for 4 h

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This mixture was refluxed for 3 h

|

|

Duration

|

3 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

ethanol was distilled off at atmospheric pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2×150 ml of cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dibacic acid obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating it at 160° C. for 2 h

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To the viscous oil obtained

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting mixture was stirred for 24 h at room temperature

|

|

Duration

|

24 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The excess of SOCl2 was distilled off

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue was dissolved in 200 ml of anhydrous dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was refluxed for 3 h

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the aqueous layer was washed with 3×200 ml of methyl-tert-butyl ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic fractions were dried over K2CO3

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |